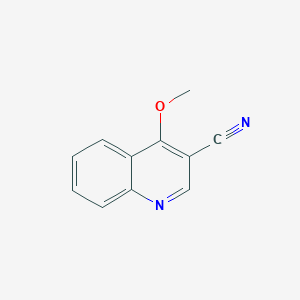

4-Methoxyquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-8(6-12)7-13-10-5-3-2-4-9(10)11/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQMTEGQTKXOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Molecular Interactions and Biological Target Engagement

Investigation of Enzyme Inhibition Mechanisms

Derivatives of 4-methoxyquinoline-3-carbonitrile have been extensively studied as inhibitors of several protein kinases crucial in cancer progression.

Src Kinase: The 4-anilino-3-quinolinecarbonitrile core, a derivative of this compound, has been identified as a potent inhibitor of Src kinase. For instance, 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile was found to be an ATP-competitive inhibitor of Src kinase. Structure-activity relationship (SAR) studies revealed that the aniline (B41778) group at the C-4 position, the carbonitrile group at C-3, and alkoxy groups at C-6 and C-7 are crucial for optimal activity. Further optimization by replacing the 7-methoxy group with a 3-morpholinopropoxy group led to a compound with an IC50 of 3.8 nM in a Src enzymatic assay. nih.gov Another study optimized the C-4 anilino group, leading to derivatives with even greater potency. nih.gov

HER-2 and EGFR: 4-Anilinoquinoline-3-carbonitriles are effective inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, with activities comparable to established 4-anilinoquinazoline-based inhibitors. It is proposed that the cyano group of the quinoline-3-carbonitrile can interact with a threonine residue in the EGFR kinase domain. mdpi.com Derivatives have been designed as irreversible inhibitors of both EGFR and HER-2 by incorporating a Michael acceptor group, which forms a covalent bond with a cysteine residue in the ATP binding pocket of these kinases. mdpi.com

VEGFR-2: While direct studies on this compound are scarce, the broader quinoline (B57606) scaffold is recognized for its potential in inhibiting VEGFR-2, a key regulator of angiogenesis. nih.gov Dual inhibitors targeting both EGFR and VEGFR-2 have been developed, suggesting the versatility of the quinoline core in interacting with different kinase ATP-binding sites. uni.lu

Interactive Table: Kinase Inhibition by this compound Derivatives

| Derivative | Target Kinase | IC50 (nM) | Inhibition Mechanism |

| 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile | Src Kinase | 30 | ATP-competitive |

| Derivative with 3-morpholinopropoxy group at C-7 | Src Kinase | 3.8 | Not specified |

| 4-Anilinoquinoline-3-carbonitrile (B11863878) derivative | EGFR Kinase | 7.5 | Not specified |

Note: The table presents data for derivatives of this compound to illustrate the inhibitory potential of the scaffold.

The quinoline scaffold is a well-established pharmacophore in the development of topoisomerase inhibitors.

DNA Gyrase and Topoisomerase IV: Novel quinoline derivatives have been developed as potent inhibitors of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These inhibitors are being explored as antibacterial agents. journalgrid.comnih.gov The mechanism of action for quinolone antibacterials against Topoisomerase IV often involves the formation of a poisonous adduct on the DNA, leading to DNA damage rather than just catalytic inhibition. researchgate.netnih.gov Novel bacterial topoisomerase inhibitors (NBTIs) based on the quinoline structure have a distinct binding site and mechanism of action compared to traditional fluoroquinolones. mdpi.comresearchgate.net

Mammalian Topoisomerase II: While direct inhibition of mammalian topoisomerase II by this compound has not been detailed, the general class of topoisomerase II inhibitors functions by stabilizing the covalent complex between the enzyme and DNA. This leads to DNA strand breaks, which are cytotoxic to cancer cells. nih.govunar.ac.id Molecular docking studies on related heterocyclic compounds have explored interactions with human topoisomerase II beta. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking studies have been instrumental in understanding how derivatives of this compound bind to their target enzymes.

Docking simulations of 4-anilinoquinoline-3-carbonitrile derivatives into the ATP-binding pocket of kinases like EGFR and Src have been performed. These studies help in predicting the binding orientation and estimating the binding affinity, guiding the design of more potent inhibitors. For instance, a homology model of EGFR kinase suggested that the cyano group of quinoline-3-carbonitriles could displace a water molecule to interact directly with a threonine residue (Thr 830). mdpi.com In the case of Src kinase inhibitors, molecular modeling has provided a rationale for the high potency of certain 4-anilinobenzo[g]quinoline-3-carbonitriles, highlighting the role of favorable van der Waals interactions. drugbank.com

Docking studies have been crucial in identifying the specific amino acid residues that interact with the quinoline-based inhibitors. For EGFR inhibitors, besides the interaction with the threonine residue, the quinoline nitrogen is often involved in hydrogen bonding with residues in the hinge region of the kinase domain. mdpi.com For topoisomerase inhibitors, docking studies help in visualizing the interactions within the enzyme's DNA-binding and cleavage site. For example, docking of heterocyclic compounds into the crystal structure of human topoisomerase II beta has been used to understand their binding interactions. nih.gov These computational approaches are essential for rational drug design and for understanding the structural basis of enzyme inhibition by this class of compounds.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of this compound derivatives is intricately linked to their structural features. SAR studies, which systematically alter the molecular structure to observe corresponding changes in biological potency, are crucial for understanding how these compounds interact with their biological targets. While comprehensive SAR data specifically for a broad range of this compound analogs is not extensively available in publicly accessible research, insights can be drawn from studies on structurally related quinoline-3-carbonitrile derivatives.

Elucidating the Influence of Substituents on Molecular Interactions

Research on related quinoline-3-carbonitrile scaffolds has highlighted the critical role of substituents at various positions of the quinoline ring in dictating the nature and strength of molecular interactions with biological targets, which are often protein kinases.

The core structure, comprising the quinoline ring, the 3-carbonitrile group, and the 4-methoxy (or more broadly, a 4-alkoxy or 4-amino) group, establishes the fundamental binding orientation within the target's active site. The nitrogen atom in the quinoline ring frequently acts as a hydrogen bond acceptor, a key interaction that anchors the molecule. The planarity of the quinoline system also facilitates favorable π-π stacking interactions with aromatic amino acid residues in the binding pocket.

While specific data on modifications to the 4-methoxy group itself are scarce, studies on analogous compounds with different substituents at the 4-position provide valuable insights. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, derivatives of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles have been synthesized and evaluated. In this series, the nature of the aryl group and the stereochemistry of the cyclopropyl (B3062369) ring significantly influence inhibitory activity, underscoring the importance of the substituent at the 4-position in probing the hydrophobic regions of the kinase binding site.

Similarly, studies on 4-anilinoquinoline-3-carbonitriles as Src kinase inhibitors have demonstrated that the substitution pattern on the anilino ring is a key determinant of potency and selectivity. These findings suggest that for this compound, while the methoxy (B1213986) group itself may play a role in orienting the molecule and providing a degree of lipophilicity, further functionalization of the quinoline ring would be essential for achieving high-affinity and selective target engagement.

The following table summarizes the general influence of substituents on related quinoline-3-carbonitrile scaffolds, which can be extrapolated to hypothesize the behavior of this compound derivatives.

| Position of Substitution | Type of Substituent | General Influence on Molecular Interactions |

| Quinoline Nitrogen (N1) | - | Acts as a crucial hydrogen bond acceptor with hinge region residues of kinases. |

| Position 3 | Cyano (-CN) group | Electron-withdrawing, can participate in polar interactions. |

| Position 4 | Methoxy (-OCH3) group | Provides a degree of lipophilicity and can influence orientation in the binding pocket. |

| Other positions on the quinoline ring | Various (e.g., halogens, alkyl, alkoxy) | Can modulate lipophilicity, solubility, and metabolic stability. Can also form additional contacts with the target protein. |

| Substituents on a 4-amino or 4-anilino group | Aromatic or aliphatic groups | Probe hydrophobic pockets and can introduce additional hydrogen bonding opportunities, significantly impacting potency and selectivity. |

Design Principles for Modulating Target Engagement

The design of potent and selective inhibitors based on the this compound scaffold is guided by several key principles derived from SAR studies of the broader quinoline class, particularly in the context of kinase inhibition.

Applications As a Synthetic Building Block and Research Scaffold

Role of 4-Methoxyquinoline-3-carbonitrile in the Synthesis of Complex Heterocyclic Systems

This compound is an effective starting material for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The vicinal amino and cyano functional groups that can be derived from this scaffold make it an attractive building block for ring construction. researchgate.net A notable application is in the preparation of pyrazolo[4,3-c]quinoline derivatives. nih.govtandfonline.comnih.gov

In a typical synthetic route, the 4-methoxy group can be converted to a more reactive leaving group, such as a chloro group, yielding an intermediate like 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine. nih.gov This intermediate can then react with various substituted anilines to produce a diverse library of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives. nih.gov This strategy demonstrates how the initial this compound framework is elaborated into a more complex, multi-ring system with potential biological activities. nih.govnih.gov The ability to readily generate such polycyclic structures underscores the compound's importance as a versatile platform in heterocyclic synthesis. researchgate.net

Development of Novel Enzyme Inhibitors

The this compound scaffold is a key structural motif in the design and synthesis of novel enzyme inhibitors for various therapeutic targets. By modifying the core structure, researchers have developed potent inhibitors for enzymes implicated in inflammation, cancer, and neurodegenerative diseases.

Derivatives of the closely related 4-anilinoquinoline-3-carbonitrile (B11863878) have been synthesized and evaluated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are crucial targets in cancer therapy. nih.gov Similarly, functionalized methoxy (B1213986) quinoline (B57606) derivatives have shown inhibitory effects against human carbonic anhydrase I and II (hCA I, hCA II) and acetylcholinesterase (AChE). researchgate.net

Furthermore, pyrazolo[4,3-c]quinolines, which can be synthesized from the quinoline scaffold, have been identified as potent inhibitors of nitric oxide (NO) production in lipopolysaccharide-induced cells. nih.govnih.gov This activity is significant as it points to the inhibition of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.gov Some of these derivatives exhibited inhibitory potency comparable to that of the control inhibitor, 1400W. nih.gov

The following table summarizes key research findings on enzyme inhibitors derived from the quinoline-3-carbonitrile scaffold.

| Derivative Class | Target Enzyme(s) | Key Findings |

| Pyrazolo[4,3-c]quinolines | Inducible Nitric Oxide Synthase (iNOS) | Exhibited significant inhibition of LPS-stimulated NO production. nih.govnih.gov Compound 2i and 2m showed potency similar to the control inhibitor. nih.gov |

| 4-Anilinoquinoline-3-carbonitriles | EGFR, HER2 | Designed as dual-targeting inhibitors for cancer therapy. nih.gov |

| Functionalized Methoxy Quinolines | Carbonic Anhydrase (hCA I, II), Acetylcholinesterase (AChE) | Several compounds demonstrated strong inhibitory effects on these enzymes. researchgate.net |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles | Butyrylcholinesterase (BChE) | Compound 6l was identified as the most potent BChE inhibitor in the series, acting as a mixed-type inhibitor. umsha.ac.ir |

Scaffold for Modulating Biological Pathways in Research Contexts

The this compound structure serves as a privileged scaffold for developing molecules that can modulate biological pathways, making it a valuable tool in chemical biology and drug discovery research. A scaffold is a core molecular structure that can be systematically decorated with different functional groups to explore structure-activity relationships (SAR) and to probe biological processes. researchgate.net

The quinoline-3-carbonitrile framework is central to this approach. For instance, its use in creating pyrazolo[4,3-c]quinoline derivatives allows for the investigation of the anti-inflammatory pathway by inhibiting iNOS expression and subsequent NO production. nih.gov The development of 4-anilinoquinoline-3-carbonitrile derivatives as dual inhibitors of EGFR and HER2 provides a scaffold to probe cancer-related signaling pathways. nih.gov By creating a library of compounds based on this core, researchers can systematically study how different substituents affect target engagement and cellular outcomes, thereby mapping and modulating key biological pathways. nih.govnih.gov The quinoline-malononitrile (QM) core, a related structure, has also been established as a building block for creating fluorescent probes to monitor physiological processes, further highlighting the scaffold's utility in studying biological systems. nih.gov

Utilization in the Design of Advanced Materials (e.g., Optoelectronic Applications)

The quinoline-malononitrile (QM) core, which is structurally related to this compound, has emerged as a high-performance building block for the synthesis of advanced functional materials, particularly for optoelectronic applications. nih.gov These materials are often designed to have specific photophysical properties, such as aggregation-induced emission (AIE).

The QM chromophore is a key component in a class of AIE fluorogens (AIEgens). nih.gov These molecules are typically non-emissive when dissolved but become highly fluorescent upon aggregation, a property that is extremely valuable for applications in bio-imaging and diagnostics. nih.gov

Key features of QM-based materials include:

Red to Near-Infrared (NIR) Emission: The ability to emit light in the red to NIR region is crucial for deep-tissue in vivo imaging, as it minimizes interference from autofluorescence of biological tissues. nih.gov

High Brightness and Photostability: QM-based AIEgens exhibit strong fluorescence and are resistant to photobleaching, which allows for long-term and high-fidelity imaging. nih.gov

Good Biocompatibility: These materials have been shown to be compatible with biological systems, making them suitable for various biomedical applications. nih.gov

The QM building block allows for the diversity-oriented synthesis of AIEgens, enabling the tuning of emission wavelengths and other properties for specific applications, such as precise optical bioimaging and disease diagnosis. nih.gov

Precursor for Analogs with Tunable Molecular Properties for Research

This compound is a valuable precursor for creating libraries of chemical analogs where molecular properties can be systematically tuned for research purposes. The ability to modify the core structure at multiple points allows scientists to fine-tune electronic, photophysical, and biological characteristics to achieve a desired function.

One example is the synthesis of methoxybenzo[h]quinoline-3-carbonitrile analogs to develop compounds with anti-Chagas disease properties. mdpi.comnih.gov In this research, altering the substitution pattern of the methoxy and hydroxy groups on the phenyl ring at position-4 of the quinoline was shown to directly affect the compound's antitrypanosomal activity. mdpi.com This demonstrates that the biological properties can be tuned through subtle structural modifications.

Similarly, in the development of anticancer agents, the 4-anilinoquinoline-3-carbonitrile skeleton was modified by introducing various functional groups at the C-6 position to tune the inhibitory activity against EGFR and HER2 receptors. nih.gov The photophysical properties are also tunable, as seen with the quinoline-malononitrile (QM) AIEgens, where the emission wavelength can be regulated through chemical modifications of the core structure. nih.gov This tunability makes this compound and its derivatives powerful tools for developing probes, inhibitors, and materials with precisely tailored functions for a wide range of scientific investigations.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Catalyst Development

The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods like the Friedländer synthesis and Skraup-Doebner-Von Miller synthesis still widely employed. orientjchem.orgneliti.com However, the future of synthesizing 4-methoxyquinoline-3-carbonitrile and its analogs lies in the development of more efficient, sustainable, and versatile catalytic systems.

Recent advancements have seen a surge in the use of modern catalysts, including transition metal complexes and nanocatalysts. numberanalytics.comnih.gov Palladium and copper catalysts, for instance, have proven highly effective in facilitating cross-coupling and cyclization reactions for quinoline synthesis. numberanalytics.com The use of heterogeneous catalysts is also gaining traction due to their recyclability and contribution to greener chemical processes. numberanalytics.com Researchers are exploring the use of solid acid catalysts like Montmorillonite K-10 and zeolites to facilitate the Friedländer condensation under milder conditions. researchgate.net

Ionic liquids are emerging as promising solvents and catalysts in quinoline synthesis, offering advantages such as high reaction rates and improved selectivity. numberanalytics.commdpi.com Future research will likely focus on designing novel ionic liquid catalysts that are not only efficient but also easily recyclable. mdpi.com Furthermore, the development of nanocatalysts, such as those based on iron oxide nanoparticles, presents an exciting frontier for creating highly active and selective catalysts for quinoline synthesis with excellent atom economy. nih.gov

A key area of future exploration will be the development of one-pot multicomponent reactions for the synthesis of complex this compound derivatives. neliti.comsemanticscholar.org These methods offer significant advantages in terms of efficiency and waste reduction. The use of ultrasound-assisted and microwave-assisted synthesis is also expected to become more prevalent, offering faster reaction times and higher yields. nih.gov

Integration of Advanced Hybrid Characterization Techniques

A comprehensive understanding of the structure-property relationships of this compound and its derivatives necessitates the use of a sophisticated suite of characterization techniques. While standard spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry are fundamental for structural confirmation, the future lies in the integration of hybrid and advanced analytical methods. core.ac.ukmdpi.com

For instance, the combination of spectroscopic techniques with computational methods can provide deeper insights into the electronic structure and conformational behavior of these molecules. nih.gov X-ray crystallography will continue to be a crucial tool for unambiguously determining the three-dimensional structure of these compounds and their complexes, providing vital information for understanding their biological activity. semanticscholar.org

Advanced techniques such as hydrodynamic and spectrophotometric methods can be employed to study the interactions of these compounds with biological macromolecules. researchgate.net Furthermore, the use of fluorescent imaging techniques can help visualize the localization and mechanism of action of these compounds within living cells. researchgate.net The development of hybrid sensors based on quinoline scaffolds for bioimaging is also an active area of research. nih.gov

Refined Computational Models for Predictive Capabilities

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, refined computational models will play a pivotal role in predicting its physicochemical properties, biological activity, and potential applications.

Density Functional Theory (DFT) calculations can be used to elucidate the electronic properties, reactivity, and spectroscopic features of these molecules. nih.govnih.gov Molecular docking simulations are instrumental in predicting the binding modes and affinities of quinoline derivatives with various biological targets, such as enzymes and receptors. nih.govnih.gov These in silico studies can significantly accelerate the identification of promising lead compounds and guide the design of more potent and selective molecules. nih.gov

Future research will focus on developing more accurate and predictive quantitative structure-activity relationship (QSAR) models. These models, built upon extensive experimental data and sophisticated computational descriptors, will enable the rational design of new this compound analogs with optimized properties. Furthermore, molecular dynamics simulations will provide valuable insights into the dynamic behavior of these molecules and their interactions with biological systems over time. nih.gov The use of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) in silico profiling will also be crucial for assessing the drug-like properties of new derivatives at an early stage of development. semanticscholar.org

Exploration of New Mechanistic Insights into Molecular Function

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for their rational development as therapeutic agents or functional materials. The quinoline core is known to interact with a variety of biological targets. orientjchem.orgneliti.com

For instance, quinoline derivatives have been shown to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial replication. neliti.com They can also interfere with hemoglobin digestion in malaria parasites. nih.govhuji.ac.il In the context of cancer, quinoline compounds have demonstrated the ability to bind to DNA, inhibit cell signaling pathways, and induce apoptosis. orientjchem.org

Future research will aim to unravel the specific molecular targets of this compound and its analogs. This will involve a combination of experimental approaches, such as photoaffinity labeling to identify interacting proteins, and computational studies to model these interactions at the atomic level. nih.gov Investigating the role of this scaffold in modulating oxidative stress and mitochondrial function is another promising avenue of research. nih.gov A deeper understanding of the structure-activity relationships (SAR) will be critical in pinpointing the key structural features responsible for specific biological activities. mdpi.com

Design of Next-Generation Scaffolds for Diverse Research Applications

The versatility of the this compound scaffold makes it an ideal platform for the design of next-generation molecules with tailored properties for a wide range of research applications. The concept of molecular hybridization, which involves combining the quinoline core with other pharmacophores, has already proven to be a successful strategy for developing novel compounds with enhanced activity. nih.govcore.ac.uk

Future efforts will focus on creating hybrid molecules that target multiple biological pathways simultaneously, a strategy that holds great promise for treating complex diseases like cancer. mdpi.com For example, hybrid compounds incorporating quinoline and sulfonamide moieties have been explored for their therapeutic potential. researchgate.net The synthesis of quinoline-acridine and quinoline-imidazole hybrids has also been reported. nih.gov

The development of "privileged scaffolds" based on the this compound core will be a key focus. mdpi.com These scaffolds will serve as templates for the creation of large and diverse chemical libraries for high-throughput screening against various biological targets. Furthermore, the design of quinoline-based materials for applications in areas such as organic electronics and sensor technology is an emerging field with significant potential. The ability to fine-tune the electronic and optical properties of the quinoline ring through chemical modification makes it an attractive building block for advanced materials.

Q & A

Q. What are the standard synthetic routes for 4-Methoxyquinoline-3-carbonitrile, and what key reaction parameters influence yield?

The synthesis of this compound derivatives typically involves cyclocondensation reactions. For example, a related quinoline-carbonitrile compound was synthesized using piperonal, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux for 6 hours, yielding a crystalline product after recrystallization from ethanol . Key parameters include solvent choice (polar aprotic solvents enhance cyclization), reaction temperature (reflux conditions ~78°C), and catalyst presence (acidic or basic conditions influence tautomer stability). Optimizing stoichiometry of precursors (e.g., 1:1 molar ratio of aldehyde to cyanoacetate) is critical to minimize side products like dimerization .

Q. How is the structural conformation of this compound characterized experimentally?

X-ray crystallography is the gold standard for resolving molecular geometry. In a tetrahydrobenzo[h]quinoline analog, the methoxy and cyano groups induced torsional angles of 24.3° (benzene ring) and 61.4° (pyridine ring), with hydrogen bonding (N–H⋯O) stabilizing dimeric structures . Complementary techniques include:

- NMR : - and -NMR to confirm substitution patterns, though tautomerism may require variable-temperature NMR.

- FT-IR : Peaks at ~2220 cm (C≡N stretch) and 1250 cm (C–O–CH) validate functional groups .

Q. What purification techniques are most effective for this compound, and how are they optimized?

Recrystallization from ethanol or methanol is commonly used, achieving >95% purity for analogs. For example, cooling a hot ethanolic solution of a quinoline-carbonitrile derivative to 4°C yielded yellow crystals with a sharp melting point (593–595 K), indicating high purity . Column chromatography (silica gel, ethyl acetate/hexane eluent) is preferred for polar byproducts, while HPLC (C18 column, acetonitrile/water) resolves stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

Discrepancies often arise from dynamic tautomerism or solvent-dependent conformational changes. For instance, X-ray data may reveal a non-planar quinoline ring (e.g., 162.37° C–C–C–C dihedral angle ), while NMR suggests averaged signals. Strategies include:

- Variable-temperature NMR : Identify coalescence temperatures to assess tautomeric equilibrium.

- DFT calculations : Compare computed chemical shifts with experimental data to validate dominant conformers .

- Synchrotron XRD : High-resolution crystallography resolves subtle bond distortions (<0.01 Å precision) .

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models reaction pathways. Key insights include:

- Electrostatic potential maps : Highlight electron-deficient C-3 carbonitrile as a nucleophilic attack site.

- Transition state analysis : Predicts activation energies for methoxy group displacement (e.g., ΔG‡ ~25 kcal/mol for aryl substitution) .

- Solvent effects : PCM models simulate polar solvents (e.g., DMF) stabilizing charged intermediates .

Q. What strategies are recommended for optimizing regioselectivity in the synthesis of this compound analogs?

Regioselectivity in cyclization steps is controlled by:

- Catalyst choice : Lewis acids (e.g., ZnCl) direct electrophilic aromatic substitution to the para-methoxy position .

- Substituent effects : Electron-withdrawing groups (e.g., –CN) enhance meta-directing behavior, while methoxy groups favor ortho/para pathways .

- Microwave-assisted synthesis : Reduces reaction time (<2 hours) and improves regioselectivity (>8:1 ratio) via uniform heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.